

experimental procedures involving 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

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Compound of Interest

4-Bromo-6methylbenzo[d]thiazole-2-thiol

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Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis and potential applications of **4-Bromo-6-methylbenzo[d]thiazole-2-thiol**. Due to the limited availability of specific experimental data for this compound in published literature, the following protocols are proposed based on established methods for structurally related benzothiazole derivatives.

Physicochemical and Structural Information



Property	Value	Reference
Molecular Formula	C H BrNS	Inferred
Molecular Weight	260.19 g/mol	Calculated
Appearance	Off-white to pale yellow solid (Predicted)	Inferred
Melting Point	Not available	-
Solubility	Soluble in DMSO, DMF, and hot ethanol (Predicted)	Inferred
CAS Number	155596-89-7	Vendor Information

Proposed Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

The synthesis of **4-Bromo-6-methylbenzo[d]thiazole-2-thiol** can be envisioned through a multi-step process starting from p-toluidine. The proposed synthetic workflow involves the formation of a 2-aminobenzothiazole intermediate, followed by diazotization and subsequent conversion to the 2-thiol derivative.



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Caption: Proposed synthetic workflow for **4-Bromo-6-methylbenzo[d]thiazole-2-thiol**.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole (Intermediate)

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles.[1]

Materials:



- p-Toluidine
- Sodium thiocyanate (NaSCN)
- Sulfuryl chloride (SOCI)
- Glacial acetic acid
- Ethanol
- Concentrated ammonium hydroxide

Procedure:

- In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend p-toluidine (1 mole) in glacial acetic acid.
- Add sodium thiocyanate (2.2 moles) to the suspension and heat the mixture at 100°C for 3 hours.
- Cool the reaction mixture to 30°C and slowly add sulfuryl chloride (1.34 moles), ensuring the temperature does not exceed 50°C.
- After the addition is complete, heat the mixture to 80-90°C for 1 hour.
- Cool the mixture and pour it onto crushed ice.
- Neutralize with concentrated ammonium hydroxide to precipitate the product.
- Filter the crude product, wash with water, and recrystallize from ethanol to obtain 2-amino-6-methylbenzothiazole.

Protocol 2: Proposed Synthesis of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

This is a proposed multi-step protocol.

Step 1: Diazotization of 2-Amino-6-methylbenzothiazole



- Dissolve 2-amino-6-methylbenzothiazole (1 mole) in a mixture of concentrated sulfuric acid and water at 0-5°C.
- Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Formation of the Thiol Precursor

- In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water at room temperature.
- Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Extract the product with an organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude xanthate intermediate.

Step 3: Bromination and Hydrolysis

- Dissolve the crude xanthate intermediate in a suitable solvent such as chloroform or carbon tetrachloride.
- Add N-bromosuccinimide (NBS) (1.1 moles) portion-wise at room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water.
- Dry the organic layer and remove the solvent.
- Hydrolyze the resulting bromo-xanthate intermediate by refluxing with a solution of sodium hydroxide in ethanol/water.



- After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
- Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Application in Organic Synthesis: S-Alkylation

The thiol group at the 2-position is a versatile handle for further functionalization. S-alkylation is a common reaction to introduce various side chains.

Protocol 3: S-Alkylation of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

This protocol is based on general procedures for the S-alkylation of benzothiazole-2-thiols.

Materials:

- 4-Bromo-6-methylbenzo[d]thiazole-2-thiol
- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Potassium carbonate (KCO) or Sodium hydride (NaH)
- Dimethylformamide (DMF) or Acetone
- · Ethyl acetate
- Brine

Procedure:

- To a solution of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol (1 mole) in DMF or acetone, add potassium carbonate (1.5 moles).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.1 moles) dropwise to the suspension.



- Continue stirring at room temperature or heat to 50-60°C for 2-6 hours, monitoring the reaction by TLC.
- After completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the S-alkylated derivative.

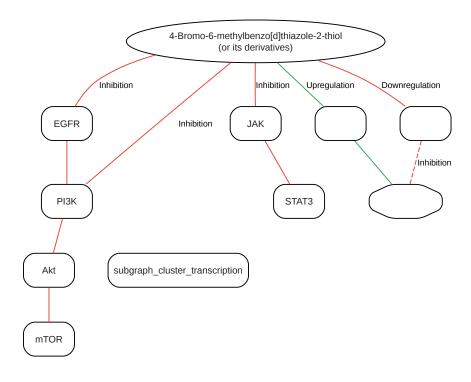
Potential Biological Applications

Benzothiazole derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. The title compound, with its specific substitution pattern, is a candidate for investigation in these areas.

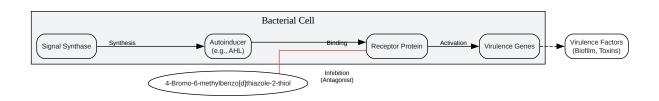
Anticancer Activity

Substituted benzothiazoles have been shown to induce apoptosis in cancer cells.[2] The proposed mechanism of action for some anticancer benzothiazoles involves the modulation of key signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt/mTOR.[2]





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